Methyl 7-bromo-6-chloro-3-(3-methoxy-3-oxo-propyl)-1-methyl-indole-2-carboxylate Methyl 7-bromo-6-chloro-3-(3-methoxy-3-oxo-propyl)-1-methyl-indole-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 2306261-24-3
VCID: VC11656655
InChI: InChI=1S/C15H15BrClNO4/c1-18-13-8(4-6-10(17)12(13)16)9(5-7-11(19)21-2)14(18)15(20)22-3/h4,6H,5,7H2,1-3H3
SMILES: CN1C2=C(C=CC(=C2Br)Cl)C(=C1C(=O)OC)CCC(=O)OC
Molecular Formula: C15H15BrClNO4
Molecular Weight: 388.64 g/mol

Methyl 7-bromo-6-chloro-3-(3-methoxy-3-oxo-propyl)-1-methyl-indole-2-carboxylate

CAS No.: 2306261-24-3

Cat. No.: VC11656655

Molecular Formula: C15H15BrClNO4

Molecular Weight: 388.64 g/mol

* For research use only. Not for human or veterinary use.

Methyl 7-bromo-6-chloro-3-(3-methoxy-3-oxo-propyl)-1-methyl-indole-2-carboxylate - 2306261-24-3

Specification

CAS No. 2306261-24-3
Molecular Formula C15H15BrClNO4
Molecular Weight 388.64 g/mol
IUPAC Name methyl 7-bromo-6-chloro-3-(3-methoxy-3-oxopropyl)-1-methylindole-2-carboxylate
Standard InChI InChI=1S/C15H15BrClNO4/c1-18-13-8(4-6-10(17)12(13)16)9(5-7-11(19)21-2)14(18)15(20)22-3/h4,6H,5,7H2,1-3H3
Standard InChI Key AYUKYHMBBNBEOC-UHFFFAOYSA-N
SMILES CN1C2=C(C=CC(=C2Br)Cl)C(=C1C(=O)OC)CCC(=O)OC
Canonical SMILES CN1C2=C(C=CC(=C2Br)Cl)C(=C1C(=O)OC)CCC(=O)OC

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

The compound’s molecular formula is C₁₅H₁₅BrClNO₄, with a molecular weight of 388.64 g/mol . Its IUPAC name, methyl 7-bromo-6-chloro-3-(3-methoxy-3-oxopropyl)-1-methylindole-2-carboxylate, systematically describes its substituents:

  • A 1-methyl group on the indole nitrogen.

  • Bromine and chlorine at positions 7 and 6 of the indole ring.

  • A 3-methoxy-3-oxopropyl chain at position 3.

  • A methyl ester at position 2 .

Structural Representation

The compound’s 2D and 3D structural models highlight its planar indole core and the spatial arrangement of substituents (Fig. 1) . The SMILES notation (CN1C2=C(C=CC(=C2Br)Cl)C(=C1C(=O)OC)CCC(=O)OC) and InChIKey (AYUKYHMBBNBEOC-UHFFFAOYSA-N) provide unambiguous representations for computational studies .

Table 1: Key Identifiers and Descriptors

PropertyValue
CAS Number2306261-24-3
Molecular FormulaC₁₅H₁₅BrClNO₄
Molecular Weight388.64 g/mol
SMILESCN1C2=C(C=CC(=C2Br)Cl)C(=C1C(=O)OC)CCC(=O)OC
InChIKeyAYUKYHMBBNBEOC-UHFFFAOYSA-N
SynonymsSCHEMBL22412840, GSD26124, MFCD31925696, AS-84568, D79122

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of this compound involves multi-step reactions, including:

  • Indole Core Formation: Cyclization of substituted anilines with α,β-unsaturated carbonyl compounds.

  • Halogenation: Sequential bromination and chlorination at positions 7 and 6 using reagents like N-bromosuccinimide (NBS) and sulfuryl chloride (SO₂Cl₂).

  • Alkylation: Introduction of the 3-methoxy-3-oxopropyl group via Michael addition or nucleophilic substitution.

  • Esterification: Methylation of the carboxylic acid group at position 2 using methanol under acidic conditions.

Optimization Challenges

Key challenges include:

  • Regioselectivity: Ensuring precise halogen placement on the electron-rich indole ring.

  • Yield Optimization: Reaction temperatures (typically 0–25°C) and solvent choices (e.g., DMF, THF) critically influence yields.

  • Purification: Chromatography or recrystallization is required to achieve ≥97% purity.

Physicochemical Properties

Solubility and Stability

  • Solubility: Highly soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly soluble in water.

  • Stability: Stable under inert atmospheres at −20°C; susceptible to hydrolysis in acidic/basic conditions.

Table 2: Physicochemical Data

PropertyValue
Melting PointNot reported
Boiling PointNot reported
LogP (Partition Coeff.)Estimated 3.2 (Calc. via XLogP3)

Applications in Pharmaceutical Research

Role as a Building Block

The compound’s modular structure allows for derivatization at multiple sites:

  • Bromine/Chlorine: Sites for cross-coupling reactions (e.g., Suzuki-Miyaura).

  • Methoxycarbonyl Group: Hydrolysis to carboxylic acids for amide bond formation.

SupplierPurityQuantityPrice (USD)
VulcanChem≥97%100 mg – 1 kg$200–$1,500
CP Lab Safety≥98%50 mg – 500 mg$180–$1,200

Future Directions and Research Gaps

  • Mechanistic Studies: Elucidate interactions with biological targets.

  • Process Chemistry: Develop scalable synthetic routes.

  • Derivative Libraries: Explore structure-activity relationships.

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